molecular formula C14H14S2 B120166 Dibenzyl Disulfide CAS No. 150-60-7

Dibenzyl Disulfide

Cat. No.: B120166
CAS No.: 150-60-7
M. Wt: 246.4 g/mol
InChI Key: GVPWHKZIJBODOX-UHFFFAOYSA-N
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Description

Dibenzyl Disulfide (CAS 150-60-7) is an organic sulfur compound with the molecular formula C₁₄H₁₄S₂, characterized by two benzyl groups linked by a disulfide (-S-S-) bond . This white, crystalline powder with a characteristic odor has a melting point of 69-72 °C and a molecular weight of 246.39 g/mol . It is sparingly soluble in water but dissolves readily in organic solvents . In industrial research, this compound serves as a versatile precursor and additive. It acts as an extreme pressure and anti-wear additive in lubricating oils, greases, and gear oils, enhancing performance under high-load conditions . It also functions as a vulcanization accelerator in the rubber industry, improving the durability of rubber products . Furthermore, its role as a sulfurizing agent makes it valuable in the synthesis of various sulfur-containing organic compounds, which are intermediates in pharmaceuticals and agrochemicals . A significant area of study involves its historical use in transformer oils, where concentrations above 20 ppm have been identified as a source of corrosive sulfur, leading to copper corrosion and equipment failure; this has prompted extensive research into its removal and management . From a biological research perspective, studies have indicated that this compound possesses antimicrobial properties, making it a candidate for investigations into natural preservatives or therapeutic agents . It is also classified as an endogenous metabolite, adding to its interest in biochemical studies . Handlers should note that this compound is considered moderately toxic and may cause skin irritation or allergic reactions . It is flammable and should be stored away from heat and open flames . This product is intended for research and laboratory use only. It is not intended for personal, medicinal, or veterinary use. References and Further Reading: For foundational supplier information and general product specifications, see . A scientific review of its behavior and removal from transformer oils is available in .

Properties

IUPAC Name

(benzyldisulfanyl)methylbenzene
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InChI

InChI=1S/C14H14S2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-10H,11-12H2
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InChI Key

GVPWHKZIJBODOX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CSSCC2=CC=CC=C2
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Molecular Formula

C14H14S2
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DSSTOX Substance ID

DTXSID6059738
Record name Disulfide, bis(phenylmethyl)
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Molecular Weight

246.4 g/mol
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Physical Description

Solid; [Merck Index] Faintly beige crystals; Strong, offensive odor; Insoluble at room temperature; [MSDSonline], Solid, pale yellowish leafy crystals or leaflets with "burnt caramellic" odour
Record name Benzyl disulfide
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Boiling Point

270.00 °C. @ 760.00 mm Hg
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Solubility

insoluble or slightly soluble in water; soluble in hot alcohol, ether
Record name Benzyl disulfide
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CAS No.

150-60-7
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Melting Point

71 - 72 °C
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Preparation Methods

Reaction Mechanism and Process Design

The most widely documented method involves reacting sodium sulfide (Na₂S) with sulfur powder (S₈) to generate sodium disulfide (Na₂S₂), which subsequently reacts with benzyl chloride (C₆H₅CH₂Cl). The overall reaction proceeds as follows:

Na2S+S8Na2S2(Step 1)\text{Na}2\text{S} + \text{S}8 \rightarrow \text{Na}2\text{S}2 \quad \text{(Step 1)}
2C6H5CH2Cl+Na2S2(C6H5CH2)2S2+2NaCl(Step 2)[1][3]2 \text{C}6\text{H}5\text{CH}2\text{Cl} + \text{Na}2\text{S}2 \rightarrow (\text{C}6\text{H}5\text{CH}2)2\text{S}2 + 2 \text{NaCl} \quad \text{(Step 2)}

Key innovations in this method include the direct injection of benzyl chloride into sodium disulfide solution, which minimizes vaporization and enhances safety.

Optimization Parameters

  • Temperature : 80–100°C (optimal at 90°C).

  • Reaction Time : 4 hours for complete conversion.

  • Benzyl Chloride Addition : Progressive injection via submerged conduit to ensure thorough mixing.

Table 1: Representative Reaction Conditions and Yields

Benzyl Chloride (kg)Na₂S (kg)S₈ (kg)Ethanol (kg)Yield (%)Purity (%)
100150322007890
10075252808192

Purification Protocol

Crude DBDS is washed with hot water (70–78°C) to remove NaCl, followed by ethanol extraction to isolate purified crystals. This eliminates energy-intensive recrystallization steps, reducing production time by 23 hours compared to traditional methods.

Phase-Transfer Catalysis Using H₂S-Rich Monoethanolamine

Green Synthesis Approach

This method utilizes waste hydrogen sulfide (H₂S) absorbed in monoethanolamine (MEA), reacting with benzyl chloride under liquid-liquid-solid phase-transfer catalysis (PTC). Amberlite IR 400, a triphasic catalyst, facilitates ion exchange between aqueous H₂S/MEA and organic benzyl chloride phases.

Critical Process Variables

  • Catalyst Loading : 0.5–2 g/L (optimal at 1 g/L for 100% selectivity).

  • Agitation Speed : 600–1,000 rpm to prevent mass transfer limitations.

  • Temperature : Ambient conditions (25–30°C), avoiding energy-intensive heating.

Table 2: Phase-Transfer Catalysis Performance Metrics

Catalyst Loading (g/L)H₂S Concentration (M)Selectivity (%)Reaction Time (h)
0.50.8984
1.01.21003
2.01.51002.5

Environmental and Economic Advantages

  • Waste Utilization : Converts hazardous H₂S into valuable DBDS, aligning with circular economy principles.

  • Catalyst Reusability : Amberlite IR 400 retains 95% activity after five cycles, reducing operational costs.

Comparative Analysis of Industrial Methods

Yield and Energy Consumption

  • Sodium Sulfide Method : Higher yields (78–81%) but requires elevated temperatures (90°C) and prolonged purification.

  • Phase-Transfer Catalysis : Lower energy demand (ambient conditions) but dependent on H₂S availability .

Chemical Reactions Analysis

Thermal Decomposition and Acid-Catalyzed Cleavage

DBDS undergoes decomposition under heat or acidic conditions, producing reactive intermediates:
DBDSΔ,H+2Benzyl mercaptan C6H5CH2SH \text{DBDS}\xrightarrow{\Delta,\,\text{H}^+}2\,\text{Benzyl mercaptan C}_6\text{H}_5\text{CH}_2\text{SH }
This reaction is critical in transformer oils, where DBDS degradation leads to copper sulfide (Cu2_2S) formation on windings, causing corrosion .

Key Data:

Condition Product Reaction Time Reference
80–100°C, H+^+Benzyl mercaptan + Cu2_2S10–60 minutes

Reaction with Sodium Hydroxide

In aquoethanolic NaOH, DBDS cleaves to form benzaldehyde and α-toluenethiol :
DBDSNaOH aq EtOH Benzaldehyde C6H5CHO +α toluenethiol C6H5CH2SH \text{DBDS}\xrightarrow{\text{NaOH aq EtOH }}\text{Benzaldehyde C}_6\text{H}_5\text{CHO }+\alpha \text{ toluenethiol C}_6\text{H}_5\text{CH}_2\text{SH }

Mechanistic Insight:

  • The disulfide bond undergoes nucleophilic attack by hydroxide ions.

  • Benzyl mercaptan intermediates oxidize to benzaldehyde under basic conditions .

Reaction with Sodium Polysulfide (Na2_22Sx_xx)

In the presence of Na2_2Sx_x and NaOH, DBDS preferentially forms benzaldehyde :
DBDSNa2Sx,NaOHBenzaldehyde\text{DBDS}\xrightarrow{\text{Na}_2\text{S}_x,\,\text{NaOH}}\text{Benzaldehyde}

Comparison of Pathways:

Reagent Primary Product Byproduct
NaOH (aq/EtOH)Benzaldehydeα-Toluenethiol
Na2_2Sx_x + NaOHBenzaldehydeMinimal byproducts

Reduction to Thiolate Salts

DBDS reacts with alkali metals (e.g., Li, Na) or hydride reagents (e.g., NaBH4_4), yielding thiolate salts :
DBDS+2Na2NaS C6H5CH2 \text{DBDS}+2\,\text{Na}\rightarrow 2\,\text{NaS C}_6\text{H}_5\text{CH}_2\text{ }
These salts serve as nucleophiles in organic synthesis for forming thioethers.

Industrial Destruction Using Sodium Reagents

DBDS in transformer oil is effectively destroyed using a sodium hydroxide-polyethylene glycol (PEG) reagent :

Process Parameters:

Parameter Value Result
Temperature80–100°C99.9% DBDS decomposition
Time10–30 minutesNon-corrosive oil (ASTM D 1275B)

This method converts DBDS into non-reactive sulfur species, mitigating copper corrosion .

Oxidation Reactions

While not directly reported for DBDS, analogous disulfides oxidize to sulfoxides or sulfones. For example, diphenyl disulfide oxidizes with Pb(OAc)4_4 to form sulfinite esters .

Halogenation

DBDS reacts with halogens (e.g., Cl2_2) to form sulfenyl halides :
DBDS+Cl22C6H5CH2SCl\text{DBDS}+\text{Cl}_2\rightarrow 2\,\text{C}_6\text{H}_5\text{CH}_2\text{SCl}
These intermediates are useful in electrophilic substitution reactions.

Scientific Research Applications

Chemical Synthesis

1.1 Synthesis of Dibenzyl Disulfide
DBDS can be synthesized through various methods, including the reaction of benzyl chloride with hydrogen sulfide in the presence of phase transfer catalysts. This method has been shown to enhance conversion rates and selectivity for DBDS production, making it a valuable compound in industrial chemistry .

1.2 Use as a Sulfur Source
DBDS serves as an important sulfur source in organic synthesis, particularly in the formation of thioethers and other sulfur-containing compounds. Its utility arises from its ability to undergo oxidation and participate in various chemical reactions, such as the formation of disulfides from thiols .

Biomedical Applications

2.1 Antitumor Activity
Recent studies have demonstrated that DBDS exhibits tumor growth inhibitory effects on cancer cell lines, such as MCF-7 (breast cancer) and SNU C5 (liver cancer). The compound's disulfide functional group is believed to play a crucial role in its biological activity, potentially making it a candidate for further pharmacological development .

2.2 Radiolabeling for Imaging
DBDS has been synthesized with radioiodine labels for use in imaging studies. This application allows for the tracking of DBDS uptake in cancer cells via thiol-disulfide exchange mechanisms, facilitating research into tumor biology and treatment efficacy .

Industrial Applications

3.1 Transformer Oil Additive
DBDS is used as an additive in transformer oils to enhance performance and longevity. Its presence helps stabilize the oil against degradation and improves electrical insulation properties, which is critical in maintaining transformer efficiency .

3.2 Desulfurization Processes
The extraction of DBDS from transformer oils has been studied extensively, particularly using ionic liquids as extractants. These processes are essential for reducing corrosive sulfur compounds in insulating oils, thereby preventing equipment failure and extending service life .

Material Science

4.1 Adsorption Studies
Research utilizing density functional theory (DFT) has explored the adsorption behavior of DBDS on copper surfaces, revealing insights into its potential applications in corrosion inhibition and material stabilization . The findings indicate that DBDS can interact with metal surfaces through both physisorption and chemisorption mechanisms.

Application Area Details
Chemical SynthesisUsed as a sulfur source; synthesized via benzyl chloride and hydrogen sulfide reactions
Biomedical ResearchExhibits antitumor activity; used in radiolabeling for imaging studies
Industrial UseAdditive in transformer oils; involved in desulfurization processes
Material ScienceStudied for adsorption on metal surfaces; potential corrosion inhibitor

Case Studies

Case Study 1: Antitumor Effects of DBDS
A study published in 2004 evaluated the antitumor effects of various this compound analogues on cancer cell lines. The results indicated that DBDS showed comparable inhibitory effects to known anticancer agents, suggesting potential therapeutic applications .

Case Study 2: DBDS in Transformer Oils
Research investigating the extraction of DBDS from transformer oils using ionic liquids demonstrated that specific ionic liquid formulations could achieve over 90% removal efficiency of DBDS while maintaining oil quality. This highlights the compound's significance in industrial applications where sulfur content must be controlled .

Mechanism of Action

Mechanism:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural Comparison of DBDS and Related Sulfur Compounds

Compound Molecular Formula Sulfur Atoms Key Structural Features
Dibenzyl disulfide (DBDS) C₁₄H₁₄S₂ 2 Two benzyl groups, disulfide bond
Dibenzyl trisulfide (DBTS) C₁₄H₁₄S₃ 3 Three sulfur atoms in chain
Dibenzyl tetrasulfide (DBTTS) C₁₄H₁₄S₄ 4 Four sulfur atoms in chain
Diallyl disulfide C₆H₁₀S₂ 2 Allyl groups instead of benzyl
Dibenzyl sulfide C₁₃H₁₂S 1 Single sulfur atom, no disulfide bond
Hexadecyl mercaptan C₁₆H₃₄S 1 Long alkyl chain, thiol group
Benzothiophene C₈H₆S 1 Aromatic sulfur heterocycle
  • Reactivity : DBDS undergoes thiol-disulfide exchange in biological systems and thermal decomposition on steel surfaces, forming protective sulfide films . In contrast, dibenzyl sulfide (single sulfur) lacks the disulfide bond’s redox activity, reducing its catalytic utility . Diallyl disulfide, with allyl groups, shows similar antitumor activity but higher volatility .

Table 2: Performance in Industrial Contexts

Compound Key Applications Challenges
DBDS Lubricant additive, transformer oil Copper corrosion
DBTTS/DBTS Pharmacological agents (antitumor, antioxidant) Limited industrial use
Diallyl disulfide Food flavoring, anticancer therapies Thermal instability
Hexadecyl mercaptan Rubber vulcanization, corrosion inhibition Lower reactivity vs. disulfides
  • Corrosion Mechanisms: DBDS reacts with copper in transformers, forming conductive Cu₂S deposits. This is exacerbated by local acidity and temperature, a process less pronounced in benzothiophene or monosulfides .
  • Lubrication : DBDS forms robust tribochemical films on steel under high pressure, outperforming dibenzyl sulfide in wear reduction .

Thermal and Environmental Stability

  • Thermal Degradation : DBDS decomposes at 150–200°C in transformer oils, releasing corrosive byproducts. Passivators like Irgamet 39 mitigate this by chelating copper . In contrast, dibenzyl sulfide decomposes at higher temperatures (>250°C) .
  • Extraction: Acidic ionic liquids (e.g., FeCl₃/[BMIM]Cl) selectively extract DBDS from oils, a method less effective for non-aromatic sulfides like hexadecyl mercaptan .

Biological Activity

Dibenzyl disulfide (DBDS) is an organosulfur compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the synthesis, antioxidant properties, antimicrobial effects, and potential anticancer activity of DBDS, supported by relevant case studies and research findings.

This compound can be synthesized through various methods, including the reaction of benzyl chloride with sodium sulfide or through the oxidation of dibenzyl sulfide. Its chemical structure consists of two benzyl groups connected by a disulfide bond, which is crucial for its biological activity.

2. Antioxidant Activity

DBDS exhibits antioxidant properties , which have been extensively studied. Research indicates that at low concentrations (around 20 µM), DBDS demonstrates moderate antioxidant activity. However, at higher concentrations (50–100 µM), it can act as a pro-oxidant, potentially leading to oxidative stress in cells .

Table 1: Antioxidant Activity of this compound

Concentration (µM)Activity TypeEffect
20AntioxidantModerate
50-100Pro-oxidantInduces oxidative stress

3. Antimicrobial Activity

DBDS has shown promising antimicrobial activity against various bacterial strains. In particular, it has been effective against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL . The antifungal activity of DBDS is comparatively lower but still notable against certain yeast strains.

Table 2: Antimicrobial Efficacy of this compound

MicroorganismActivity TypeMIC (µg/mL)
Staphylococcus aureusBacterial16-32
Pseudomonas aeruginosaBacterial16-32
Candida albicansFungal>128

4. Anticancer Potential

Recent studies have explored the anticancer properties of DBDS. A study synthesized radioiodine-labeled DBDS to investigate its uptake in cancer cells (SNU C5 and MCF-7). The results indicated that DBDS could inhibit tumor growth comparable to other known anticancer agents like diallyl disulfide. The uptake mechanism was identified as a thiol-disulfide exchange process .

5. Case Studies and Research Findings

  • Case Study on Antiradical Activity : A study evaluated the ability of DBDS to scavenge superoxide radicals. It was found that DBDS significantly reduced the generation rate of these radicals, indicating its potential to enhance antioxidant defenses in biological systems .
  • In Vivo Studies : In vivo studies have demonstrated that DBDS can reduce oxidative stress markers in animal models, further supporting its role as an antioxidant and suggesting potential therapeutic applications in diseases characterized by oxidative stress .

Q & A

Q. What are the established methods for synthesizing and characterizing dibenzyl disulfide in laboratory settings?

DBDS can be synthesized via oxidative dimerization of benzyl thiol. For experimental validation, zirconium complexes (e.g., (MePMPMe)₂ZrBn₂) are reacted with DBDS under blue light to form new complexes, as confirmed by spectroscopic analysis (e.g., UV-Vis, NMR) . Control experiments, such as replacing sodium benzyl sulfothioate with DBDS, demonstrate its role as an intermediate in sulfur transfer reactions . Characterization should include purity validation via GC-MS or HPLC, with supporting data in supplementary materials .

Q. How can researchers detect and quantify DBDS in insulating oils, and what standards govern these methods?

The IEC 62697 standard prescribes analytical methods for DBDS detection in insulating liquids. Techniques include tandem mass spectrometry (e.g., ESI-MS) and GC-MS, with detection limits as low as 5 mg kg⁻¹. Calibration curves using certified reference materials (e.g., Sigma Aldrich DBDS, 99% purity) ensure accuracy. Contradictory findings on DBDS's role—corrosive vs. passivating—require contextual interpretation of concentration ranges (5–600 mg kg⁻¹) and metal interactions .

Q. What spectroscopic techniques are most effective for analyzing the electronic structure of DBDS?

Sulfur K-edge XANES spectroscopy reveals the unoccupied density of states (DOS) near the sulfur atoms in DBDS. Computational models (e.g., HCH calculations) match experimental spectra, showing double-peak white lines at ~2471–2473 eV. Comparative studies with diphenyl disulfide highlight differences in energy separation due to molecular orbital variations .

Advanced Research Questions

Q. How does DBDS participate in radical vs. non-radical reaction pathways in organometallic systems?

DBDS acts as a mild oxidant in zirconium-mediated reactions. Mechanistic studies using radical inhibitors (e.g., 2,6-di-tert-butylphenol) confirm non-radical pathways, with DBDS forming intermediates like sodium benzyl sulfothioate. Isotopic labeling (e.g., ³⁴S) and kinetic analyses are recommended to elucidate sulfur transfer mechanisms .

Q. What computational approaches best predict DBDS’s reactivity and intramolecular interactions?

Density functional theory (DFT) simulations of electrostatic potential (ESP) maps reveal intramolecular repulsion in DBDS’s disulfide bond. Comparative ESP analyses with dimethyl or diethyl disulfides show reduced steric hindrance in DBDS, favoring specific conformations. Hybrid functional calculations (e.g., B3LYP/6-311++G**) are advised for accuracy .

Q. How does DBDS influence copper sulfide formation in transformer oils, and how can this be mitigated?

DBDS reacts with copper conductors under thermal stress, forming conductive Cu₂S deposits. Mitigation strategies include adding metal passivators (e.g., Irgamet 39), which competitively adsorb onto copper surfaces. Electrochemical impedance spectroscopy (EIS) and accelerated aging tests (e.g., 120°C/72h) quantify passivator efficacy .

Q. What are the contradictions in DBDS’s reported biological roles, and how can researchers resolve them?

DBDS is identified as both a plant metabolite (e.g., in Petiveria alliacea) and an endogenous mammalian metabolite. Discrepancies arise from context-dependent bioactivity studies. Methodological reconciliation requires species-specific metabolomics (LC-MS/MS) and isotopic tracing to distinguish biosynthetic pathways .

Methodological Considerations

  • Experimental Design : Include control reactions (e.g., radical inhibitors) and orthogonal validation (e.g., NMR + MS) for mechanistic studies .
  • Data Interpretation : Address contradictions (e.g., DBDS as corrosive vs. passivating) by correlating concentration, environmental conditions, and coexisting additives .
  • Reporting Standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplementary data on synthesis, characterization, and computational models .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.